1-(Propan-2-yl)-2-azaspiro[3.4]oct-6-ene

Physicochemical profiling Medicinal chemistry ADME prediction

Researchers developing saturated, 3D-rich screening libraries often face a trade-off between high fraction sp³ (Fsp³) and synthetic tractability. This 1-isopropyl-2-azaspiro[3.4]oct-6-ene scaffold resolves that tension. - High Fsp³ (0.60): Offers a measurable three-dimensionality advantage over planar aromatic heterocycles. - Free amine: Enables single-step diversification via acylation, alkylation, or sulfonylation, reducing step count vs. Boc-protected analogs. - HCl salt available (CAS 1955524-17-0, 95% purity): A stable, crystalline form with enhanced aqueous solubility for high-throughput parallel synthesis.

Molecular Formula C10H17N
Molecular Weight 151.25 g/mol
Cat. No. B13250973
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Propan-2-yl)-2-azaspiro[3.4]oct-6-ene
Molecular FormulaC10H17N
Molecular Weight151.25 g/mol
Structural Identifiers
SMILESCC(C)C1C2(CC=CC2)CN1
InChIInChI=1S/C10H17N/c1-8(2)9-10(7-11-9)5-3-4-6-10/h3-4,8-9,11H,5-7H2,1-2H3
InChIKeyUVFKHAYIHHGRDG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(Propan-2-yl)-2-azaspiro[3.4]oct-6-ene Identity and Scaffold


1-(Propan-2-yl)-2-azaspiro[3.4]oct-6-ene (CAS 1955522-58-3; hydrochloride salt CAS 1955524-17-0) is a spirocyclic organic compound belonging to the 2-azaspiro[3.4]oct-6-ene class, characterized by a nitrogen-containing four-membered azetidine ring fused via a shared spiro carbon to a five-membered cyclopentene ring bearing a 6,7-alkene unsaturation and substituted with an isopropyl group at the 1-position [1]. The free base has molecular formula C10H17N and molecular weight 151.25 g/mol, while the hydrochloride salt (C10H18ClN, MW 187.71 g/mol) is commercially available at 95% purity from multiple suppliers . This scaffold represents a conformationally constrained, three-dimensional building block with a high fraction of sp³-hybridized carbons (Fsp³ > 0.5), a structural feature associated with enhanced solubility and reduced planar metabolic vulnerability in drug discovery contexts [2].

Conformationally constrained spirocyclic scaffold with isopropyl substitution for steric and lipophilic modulation
High fraction of sp³ carbons (Fsp³ > 0.5) associated with improved solubility and metabolic stability profiles
Free secondary amine (HCl salt available at 95% purity) enables direct diversification without deprotection

1-(Propan-2-yl)-2-azaspiro[3.4]oct-6-ene: Why Analogs Fall Short


The 2-azaspiro[3.4]oct-6-ene scaffold family exhibits pronounced substituent-dependent differentiation in both physicochemical properties and synthetic utility. The unsubstituted parent core (2-azaspiro[3.4]oct-6-ene, C7H11N, MW 109.17) lacks the steric bulk and lipophilic character conferred by the 1-isopropyl group, while the 1-phenyl analog (C13H15N, MW 185.26, pKa 10.46±0.40 predicted) introduces aromatic π-interactions and substantially different solubility and permeability characteristics. The Boc-protected derivative (tert-butyl 2-azaspiro[3.4]oct-6-ene-2-carboxylate, C12H19NO2, MW 209.28) bears protection at the nitrogen rather than a carbon substituent, fundamentally altering its reactivity profile and rendering it incompatible with applications requiring a free secondary amine. Interchanging these analogs without experimental validation would introduce uncontrolled variables in binding affinity, metabolic stability, and downstream functionalization capacity. The quantitative evidence below establishes the specific, measurable dimensions along which 1-(propan-2-yl)-2-azaspiro[3.4]oct-6-ene diverges from its closest structural relatives.

1-Isopropyl substitution
Unsubstituted parent scaffold lacks the steric bulk and lipophilic increment; molecular weight and logP differences may alter binding and ADME behavior.
Alkyl vs. aromatic substituent
1-Phenyl analog introduces aromatic π-interactions, higher pKa, and higher boiling point, potentially shifting solubility, permeability, and purification profiles.
Free amine functionality
Boc-protected derivative requires an additional deprotection step, adding synthetic complexity and may not be compatible with acid-sensitive substrates.

Quantitative Evidence: 1-(Propan-2-yl)-2-azaspiro[3.4]oct-6-ene vs. Analogs


Molecular Weight and Lipophilicity vs. Parent Scaffold

1-(Propan-2-yl)-2-azaspiro[3.4]oct-6-ene (MW 151.25) carries 42.08 additional mass units compared to the unsubstituted 2-azaspiro[3.4]oct-6-ene parent scaffold (MW 109.17) . This mass increment corresponds to the isopropyl substituent (C3H7), which contributes approximately +0.8 to +1.2 units of calculated logP relative to the unsubstituted core based on standard fragment-based lipophilicity contributions of alkyl groups [1]. The increased lipophilicity alters membrane permeability potential and metabolic clearance liability, parameters that directly influence compound selection in lead optimization campaigns.

MW & Lipophilicity
Class-level inference
ΔMW = +42.08 g/mol (+38.5%);
ΔlogP ≈ +0.8 to +1.2 (estimated)
Isopropyl substituent provides tunable lipophilicity increment.
Fragment-based π estimate; experimental logP not reported.
Physicochemical profiling Medicinal chemistry ADME prediction

pKa and Solubility vs. 1-Phenyl Analog

The 1-phenyl analog (1-phenyl-2-azaspiro[3.4]oct-6-ene) exhibits a predicted pKa of 10.46±0.40 , indicative of a significantly less basic amine nitrogen compared to the 1-isopropyl-substituted target compound, for which predicted pKa values are estimated in the 8.5–9.5 range based on aliphatic amine basicity of spirocyclic azetidines [1]. At physiological pH (7.4), the phenyl analog exists predominantly (>99.9%) in protonated form, whereas the isopropyl analog exhibits a lower fraction ionized (estimated 90–95% protonated) due to its lower predicted pKa, translating to measurably different aqueous solubility and passive membrane diffusion characteristics.

pKa & Ionization
Class-level inference
Target: predicted pKa ≈ 8.5–9.5
Comparator: 1-phenyl analog pKa 10.46±0.40
ΔpKa ≈ -1.0 to -2.0
Lower amine basicity may improve passive permeability at physiological pH.
Predicted values; confirm with experimental pKa determination.
Ionization state Formulation development Bioavailability prediction

Boiling Point and Volatility for Purification

1-(Propan-2-yl)-2-azaspiro[3.4]oct-6-ene exhibits a predicted boiling point of 213.2±40.0°C , substantially lower than the 1-phenyl analog which exhibits a predicted boiling point of 302.0±42.0°C . This 88.8°C differential represents a meaningful distinction in volatility and thermal stability that influences compound handling protocols, solvent evaporation conditions, and chromatographic purification strategies.

Boiling Point
Cross-study comparable
213.2±40.0°C (target) vs. 302.0±42.0°C (phenyl analog)
ΔT = -88.8°C (-29.4%)
Lower boiling point facilitates gentler rotary evaporation conditions.
Predicted value; experimental verification recommended.
Chromatographic purification Compound handling Stability assessment

Synthetic Versatility: Free Amine vs. Boc-Protected Scaffold

1-(Propan-2-yl)-2-azaspiro[3.4]oct-6-ene presents a free secondary amine at the 2-position, enabling direct functionalization via alkylation, acylation, reductive amination, or sulfonylation without requiring deprotection steps. In contrast, tert-butyl 2-azaspiro[3.4]oct-6-ene-2-carboxylate (MW 209.28) bears a Boc protecting group on the nitrogen, necessitating an additional acidic deprotection step (typically TFA or HCl) that introduces operational complexity, reduces overall yield, and may compromise acid-sensitive functionality elsewhere in the molecule. The free amine also permits direct salt formation with the hydrochloride salt (CAS 1955524-17-0) commercially available at 95% purity , offering enhanced aqueous solubility and crystallinity for biological assays.

Synthetic Efficiency
Class-level inference
Free amine: 1 synthetic step
Boc-protected: 2 steps (deprotection + functionalization)
Δ = -1 step minimum
Direct amine functionalization streamlines parallel library synthesis.
Workflow assessment; actual step savings depend on chemistry.
Synthetic methodology Parallel synthesis Library production

Fsp³ Advantage Over Planar Aromatic Scaffolds

The azaspiro[3.4]oct-6-ene scaffold, including the 1-isopropyl derivative, exhibits a fraction of sp³-hybridized carbons (Fsp³) exceeding 0.5 . This contrasts sharply with planar aromatic scaffolds such as indoles or benzimidazoles (Fsp³ typically <0.3) that dominate many screening collections. Elevated Fsp³ correlates with improved aqueous solubility (reduced crystal packing energy), decreased cytochrome P450 inhibition liability, and enhanced clinical success rates in drug development [1]. The 1-isopropyl substituent preserves this three-dimensional character while providing a chiral center at C1 for potential stereochemical SAR exploration.

Fsp³ Advantage
Class-level inference
Fsp³ = 0.60 (target)
Planar aromatics: Fsp³ < 0.3
ΔFsp³ > +0.2
Higher 3D character statistically linked to improved clinical candidate profiles.
Correlative evidence from literature (Lovering et al.).
Drug-like properties Scaffold selection Lead optimization

1-(Propan-2-yl)-2-azaspiro[3.4]oct-6-ene Application Scenarios


Tunable Lipophilicity Without Aromatic Rings

1-(Propan-2-yl)-2-azaspiro[3.4]oct-6-ene provides a +0.8 to +1.2 logP increment relative to the unsubstituted parent scaffold [1] while avoiding the metabolic liabilities (CYP oxidation, reactive metabolite formation) and higher boiling point (302.0±42.0°C) associated with the 1-phenyl analog . This makes it particularly suitable for lead optimization campaigns where increasing lipophilicity for membrane permeability must be balanced against maintaining acceptable metabolic stability and avoiding aromatic ring-associated toxicity flags.

Direct Amine Functionalization for Library Synthesis

Unlike Boc-protected derivatives that require a deprotection step [1], the free secondary amine of 1-(propan-2-yl)-2-azaspiro[3.4]oct-6-ene enables single-step diversification via acylation, alkylation, or sulfonylation. The commercially available hydrochloride salt (CAS 1955524-17-0, 95% purity) provides a stable, crystalline form with enhanced aqueous solubility for high-throughput parallel synthesis workflows, reducing total synthetic step count and associated labor and solvent costs.

Escape-from-Flatland Scaffold Replacement

With a calculated Fsp³ of 0.60 [1], this spirocyclic scaffold offers a measurable three-dimensionality advantage over planar aromatic heterocycles (Fsp³ < 0.3) commonly found in screening collections . The 1-isopropyl substituent introduces a chiral center at the spiro junction, enabling stereochemical SAR exploration while maintaining the scaffold's inherent solubility and metabolic stability benefits. This compound is positioned as a building block for programs seeking to replace flat, aromatic-rich starting points with more saturated, three-dimensional alternatives.

Ionization State Tuning for Passive Permeability

The predicted pKa of 1-(propan-2-yl)-2-azaspiro[3.4]oct-6-ene (estimated 8.5–9.5) [1] is approximately 1–2 units lower than that of the 1-phenyl analog (pKa 10.46±0.40) , resulting in a measurably lower fraction ionized at physiological pH (estimated 90–95% versus >99.9% for the phenyl analog). This reduced protonation may translate to improved passive membrane permeability, making this scaffold a strategic choice when modulating amine basicity is critical for achieving oral bioavailability.

Application
Selection Property
Validation Focus
Lipophilicity adjustment without aromatic rings
Isopropyl-driven logP increment
Balance membrane permeability with metabolic stability
Direct amine diversification for library synthesis
Free secondary amine (HCl salt available)
Single-step functionalization throughput
3D scaffold replacement (escape from flatland)
High Fsp³ (> 0.5) with chiral spiro center
Stereochemical SAR exploration; solubility and metabolic profile
Ionization state control for passive permeability
Lower predicted pKa vs. phenyl analog
Reduced fraction ionized at physiological pH

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(Propan-2-yl)-2-azaspiro[3.4]oct-6-ene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.